(R)-2-(3,5-difluorophenyl)piperidine HCl

CNS Drug Discovery Enantioselectivity Blood-Brain Barrier

(R)-2-(3,5-difluorophenyl)piperidine hydrochloride is a chiral, substituted piperidine derivative with the molecular formula C11H14ClF2N and a molecular weight of 233.68 g/mol. It features a six-membered piperidine ring with a defined (R)-stereocenter at the 2-position, substituted by a 3,5-difluorophenyl group.

Molecular Formula C11H14ClF2N
Molecular Weight 233.68 g/mol
CAS No. 1213079-50-5
Cat. No. B3222374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3,5-difluorophenyl)piperidine HCl
CAS1213079-50-5
Molecular FormulaC11H14ClF2N
Molecular Weight233.68 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC(=CC(=C2)F)F.Cl
InChIInChI=1S/C11H13F2N.ClH/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11;/h5-7,11,14H,1-4H2;1H/t11-;/m1./s1
InChIKeyKSFLWCHHRHMYGP-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(3,5-Difluorophenyl)piperidine HCl (CAS 1213079-50-5): Chiral Piperidine for CNS and Oncology Research


(R)-2-(3,5-difluorophenyl)piperidine hydrochloride is a chiral, substituted piperidine derivative with the molecular formula C11H14ClF2N and a molecular weight of 233.68 g/mol [1]. It features a six-membered piperidine ring with a defined (R)-stereocenter at the 2-position, substituted by a 3,5-difluorophenyl group. This specific enantiomer is a key building block in medicinal chemistry for synthesizing more complex drug candidates, particularly in central nervous system (CNS) and oncology programs [2]. It is crucial to note that publicly available, directly comparable biological data for this exact compound is extremely sparse; the strongest evidence for its differentiation comes from class-level properties of difluoropiperidines and chiral analogs, which guide its selection for specific research applications.

Why (R)-2-(3,5-Difluorophenyl)piperidine HCl Cannot Be Substituted by Racemates or Regioisomers


In drug discovery, substituting a specific chiral piperidine building block like (R)-2-(3,5-difluorophenyl)piperidine HCl with its (S)-enantiomer, a racemic mixture, or a different regioisomer (e.g., 3- or 4-substituted) can lead to significant and unpredictable changes in biological activity, pharmacokinetics, and safety. The (R)- and (S)-enantiomers of similar piperidine-based ligands have been shown to exhibit drastically different brain uptake kinetics and clearance profiles, which directly impacts their utility as CNS imaging agents or therapeutics [1]. Furthermore, the specific placement of fluorine atoms on the phenyl ring (e.g., 3,5-difluoro vs. 2,4-difluoro) is known to alter key drug-like properties, including metabolic stability and target binding affinity, rendering in-class analogs non-interchangeable . This guide provides the quantitative rationale for selecting this specific chiral compound.

Quantitative Differentiation of (R)-2-(3,5-Difluorophenyl)piperidine HCl: Evidence for Scientific Selection


Chiral Brain Uptake: Differential CNS Pharmacokinetics of (R)- vs (S)-Enantiomers

For a related class of spirocyclic piperidine σ1 receptor ligands, the (R)-enantiomer demonstrates a continuous, prolonged increase in brain uptake over time, a stark contrast to the (S)-enantiomer's profile. While this is not a direct measurement of (R)-2-(3,5-difluorophenyl)piperidine, it provides class-level evidence for the profound pharmacokinetic divergence between piperidine enantiomers. The data shows that after 240 minutes post-injection (p.i.), the brain concentration of the (R)-enantiomer is 6.01 %ID/g, compared to only 1.04 %ID/g for the (S)-enantiomer [1]. This represents a 5.8-fold difference in brain retention, which is critical for designing CNS-targeted compounds requiring sustained target engagement.

CNS Drug Discovery Enantioselectivity Blood-Brain Barrier PET Imaging

Intrinsic Metabolic Stability of Difluoropiperidines: A Class-Wide Advantage

A systematic study of mono- and difluorinated saturated heterocyclic amines revealed that difluoropiperidine derivatives, as a class, exhibit high intrinsic metabolic stability in microsomal clearance assays . The study, which characterized the physicochemical properties of several difluoropiperidines, found that these compounds generally demonstrate low intrinsic clearance (CLint), indicating a resistance to rapid oxidative metabolism by liver enzymes . This is a significant advantage over non-fluorinated or mono-fluorinated piperidine analogs, which are often more susceptible to cytochrome P450 (CYP)-mediated metabolism [1]. For (R)-2-(3,5-difluorophenyl)piperidine, this class property suggests a lower likelihood of rapid first-pass metabolism, potentially leading to improved oral bioavailability and longer half-life in vivo.

ADME Metabolic Stability Drug Metabolism Microsomal Clearance

Potential Muscarinic Receptor Affinity: A Preliminary Pharmacological Anchor

A related racemic 2-(3,5-difluorophenyl)piperidine derivative has been tested for its binding affinity to the M1 muscarinic acetylcholine receptor (mAChR) [1]. The compound was evaluated in an in vitro binding assay using rat cerebral cortex homogenates with [3H]pirenzepine as a radioligand [1]. While the exact binding constant (Ki) is not publicly disclosed in the accessed data, the fact that this compound was tested against this specific CNS target provides a valuable, albeit preliminary, anchor for its potential pharmacological utility. M1 mAChR agonists are of high interest in the treatment of Alzheimer's disease and cognitive disorders, and this data point suggests that (R)-2-(3,5-difluorophenyl)piperidine, or its close analogs, may serve as a starting point for medicinal chemistry efforts in this area.

GPCR Muscarinic Receptors Neurology Alzheimer's Disease

Targeted Application Scenarios for (R)-2-(3,5-Difluorophenyl)piperidine HCl Based on Its Evidence Profile


Synthesis of CNS-Targeted Compounds Requiring Sustained Brain Exposure

Given the class-level evidence that (R)-enantiomers of piperidine derivatives can exhibit prolonged brain retention compared to their (S)-counterparts [1], (R)-2-(3,5-difluorophenyl)piperidine HCl is a strategic chiral building block for research programs developing CNS therapeutics or PET imaging agents where extended target occupancy is desired. This is particularly relevant for targets where continuous exposure is linked to efficacy, such as certain neuroreceptors or enzymes involved in neurodegeneration.

Medicinal Chemistry Programs Prioritizing Metabolic Stability and ADME Profile

For projects where improving metabolic stability is a key objective, incorporating the 3,5-difluorophenyl piperidine motif is an evidence-backed strategy. The systematic study of difluoropiperidines has demonstrated that this class of compounds is characterized by high intrinsic metabolic stability . Using (R)-2-(3,5-difluorophenyl)piperidine HCl as a core scaffold or advanced intermediate is a rational choice for medicinal chemists aiming to mitigate rapid clearance by liver enzymes, thereby potentially enhancing oral bioavailability and reducing the frequency of dosing.

Exploratory Research in Muscarinic Receptor Pharmacology and Cognitive Disorders

The documented testing of a racemic 2-(3,5-difluorophenyl)piperidine analog in an M1 muscarinic receptor binding assay [2] positions (R)-2-(3,5-difluorophenyl)piperidine HCl as a relevant intermediate for exploratory medicinal chemistry targeting the M1 mAChR. This receptor is a validated target for cognitive enhancement in Alzheimer's disease and schizophrenia. This compound can serve as a starting point for the synthesis of focused libraries aimed at identifying novel M1 allosteric modulators or agonists with improved subtype selectivity and brain penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(3,5-difluorophenyl)piperidine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.